molecular formula C24H19NO5S B2603526 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline CAS No. 866845-30-9

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

Cat. No.: B2603526
CAS No.: 866845-30-9
M. Wt: 433.48
InChI Key: DPKWMHSVCHJDRK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base like pyridine.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Benzoylation: The methoxybenzoyl group can be introduced by reacting the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzenesulfonyl groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It can be used in the development of organic semiconductors and light-emitting materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzenesulfonyl)-6-ethoxy-3-(4-methoxybenzoyl)quinoline
  • 4-(Benzenesulfonyl)-3-(4-methoxybenzoyl)quinoline

Uniqueness

4-(Benzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-29-17-10-8-16(9-11-17)23(26)21-15-25-22-13-12-18(30-2)14-20(22)24(21)31(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKWMHSVCHJDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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